molecular formula C20H16N4O B4443496 5-[(biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole

5-[(biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B4443496
M. Wt: 328.4 g/mol
InChI Key: WRENQXMMGCWESZ-UHFFFAOYSA-N
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Description

5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole is a complex organic compound that features a tetrazole ring, a biphenyl group, and a phenyl group

Preparation Methods

The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of biphenyl-4-yloxy methyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The biphenyl and phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its affinity for certain receptors .

Comparison with Similar Compounds

5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole can be compared with other tetrazole-containing compounds, such as:

Properties

IUPAC Name

1-phenyl-5-[(4-phenylphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)25-15-20-21-22-23-24(20)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRENQXMMGCWESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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